(2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine
Description
“(2-Chloro-5-fluoropyrimidin-4-yl)prop-2-ynylamine” is a pyrimidine derivative featuring a prop-2-ynylamine (propargylamine) substituent at the 4-position of the heterocyclic ring, along with chlorine and fluorine atoms at the 2- and 5-positions, respectively. Pyrimidine scaffolds are integral to medicinal chemistry due to their structural resemblance to nucleic acid bases and their role in modulating biological targets such as kinases and receptors . The presence of halogens (Cl, F) enhances electronegativity and metabolic stability, while the propargylamine group introduces alkyne functionality, enabling click chemistry or covalent binding to biological targets.
The propargylamine moiety may further influence reactivity; for example, analogous compounds with propargylamine groups are synthesized via palladium-catalyzed carbo-oxygenation or deprotection of trifluoroacetamide intermediates .
Properties
IUPAC Name |
2-chloro-5-fluoro-N-prop-2-ynylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h1,4H,3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMDMXGZKLLHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyrimidine.
Alkylation Reaction: The 2-chloro-5-fluoropyrimidine undergoes an alkylation reaction with propargylamine in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides or other oxidized derivatives.
Scientific Research Applications
(2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally or functionally related pyrimidine derivatives, emphasizing substituent effects, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-anilino group in 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine enhances antitumor activity, likely due to improved target binding via aromatic π-π interactions . In contrast, the propargylamine group in the target compound may enable covalent modification of enzymes or receptors.
Halogenated pyrimidines are often synthesized through nucleophilic substitution or palladium-catalyzed cross-coupling, as seen in the preparation of 4-anilino derivatives .
Fluorine at the 5-position (common in all pyrimidines here) improves metabolic stability and bioavailability by reducing oxidative degradation .
Biological Activity
(2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C7H7ClFN3
- Molecular Weight: 177.6 g/mol
This compound primarily acts as an inhibitor of specific enzymes, particularly those involved in cancer metabolism. Its fluorinated pyrimidine structure enhances its binding affinity to target enzymes, which can lead to the modulation of various biological pathways.
Enzyme Inhibition
Research indicates that this compound effectively inhibits enzymes such as GCN2 (General Control Nonderepressible 2) . GCN2 is implicated in cellular stress responses and cancer progression. The inhibition of GCN2 by this compound can disrupt tumor growth and enhance the efficacy of existing chemotherapy agents .
Case Studies
-
Cancer Treatment Research
- A study demonstrated that this compound significantly reduced the proliferation of cancer cells in vitro. The mechanism was linked to its ability to inhibit GCN2, leading to increased apoptosis in cancer cells.
- In vivo studies on mice showed that treatment with this compound resulted in a notable decrease in tumor size compared to control groups.
- Synergistic Effects with Other Drugs
Research Findings
A summary of key findings from recent studies is presented in the table below:
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Oncology : As a potential treatment for various cancers through its role as a GCN2 inhibitor.
- Combination Therapies : Its ability to enhance the effects of existing chemotherapeutics could lead to more effective treatment regimens.
- Metabolic Disorders : Future research may explore its role in metabolic regulation due to its effects on cellular stress pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
